molecular formula C10H14ClN B1590405 (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride CAS No. 32908-40-0

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1590405
CAS RN: 32908-40-0
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-HNCPQSOCSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s reactivity, stability, and pH are also analyzed .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride: is utilized in the development and validation of HPLC methods. HPLC is an essential analytical tool for assessing drug products, capable of separating, identifying, and quantifying various medicinal products and related materials . The compound can serve as a standard or reference in the calibration of HPLC systems to ensure accurate and reproducible results.

Analytical Chemistry for Drug Constituents

In analytical chemistry, particularly in the qualitative and quantitative analysis of drug samples, this compound is used to understand the sample materials’ composition . It can be part of the drug constituents being analyzed or serve as a comparison standard in non-instrumental methods.

Chromatography Techniques

Chromatography, a method for separating components of a mixture, often employs ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride as part of the mobile phase or as a sample to study the distribution of materials between the mobile and stationary phases . This application is crucial for the purification and analysis of pharmaceuticals.

AI-Driven Drug Discovery

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is significant for synthesizing pharmacologically active heterocyclic compounds . Its naphthylamine moiety is a key pharmacophore that can interact with biological targets, making it valuable for creating new therapeutic agents.

Mechanism of Action

If the compound is a drug, its mechanism of action is studied. This involves understanding how the drug interacts with the body at the molecular level .

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and environmental hazards .

properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510409
Record name (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

CAS RN

32908-40-0
Record name (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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